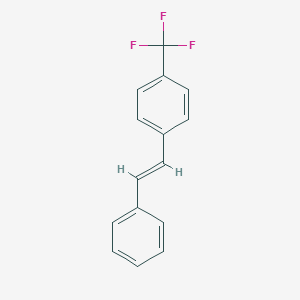
1-(2-Phenylvinyl)-4-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenylvinyl)-4-(trifluoromethyl)benzene, commonly known as PTFMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmaceuticals and materials science. PTFMB is a highly stable and versatile compound that can be synthesized using various methods.
作用机制
The mechanism of action of PTFMB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PTFMB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain. PTFMB has also been found to inhibit the replication of the hepatitis C virus (HCV) by targeting the HCV nonstructural protein 5B (NS5B).
生化和生理效应
PTFMB has been found to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-viral properties. PTFMB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. PTFMB has also been found to reduce inflammation and pain in animal models of arthritis. Additionally, PTFMB has been found to inhibit the replication of the hepatitis C virus in vitro.
实验室实验的优点和局限性
PTFMB has several advantages for lab experiments, including its high stability, biocompatibility, and versatility. PTFMB can be easily synthesized using various methods and can be modified to suit specific research needs. However, PTFMB also has some limitations, including its high cost and limited availability.
未来方向
There are several future directions for the research and development of PTFMB. One potential direction is the further exploration of its anti-tumor properties and its potential as a cancer treatment. Another direction is the development of PTFMB-based drug delivery systems for targeted drug delivery. Additionally, PTFMB could be further studied for its potential as a liquid crystal and organic semiconductor material.
合成方法
PTFMB can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Wittig reaction. The most commonly used method for synthesizing PTFMB is the Suzuki-Miyaura coupling reaction, which involves the reaction between 4-(trifluoromethyl)benzeneboronic acid and 2-bromo-1-phenylethylene in the presence of a palladium catalyst.
科学研究应用
PTFMB has been extensively studied for its potential applications in pharmaceuticals and materials science. In the field of pharmaceuticals, PTFMB has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. PTFMB has also been studied for its potential as a drug delivery system due to its high stability and biocompatibility. In materials science, PTFMB has been used as a building block for the synthesis of organic semiconductors and liquid crystals.
属性
CAS 编号 |
1149-56-0 |
|---|---|
产品名称 |
1-(2-Phenylvinyl)-4-(trifluoromethyl)benzene |
分子式 |
C15H11F3 |
分子量 |
248.24 g/mol |
IUPAC 名称 |
1-[(E)-2-phenylethenyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H11F3/c16-15(17,18)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ |
InChI 键 |
PTMWTBRUBHYQBO-VOTSOKGWSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(F)(F)F |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(F)(F)F |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine](/img/structure/B72402.png)
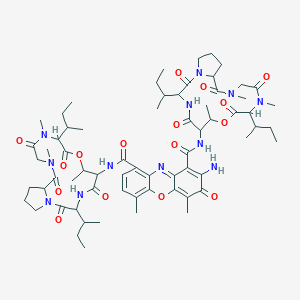

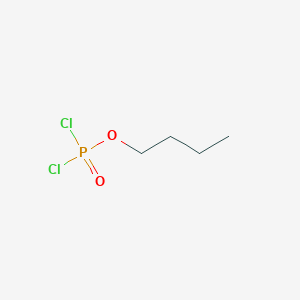
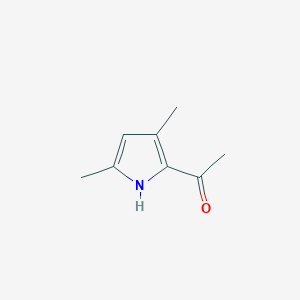

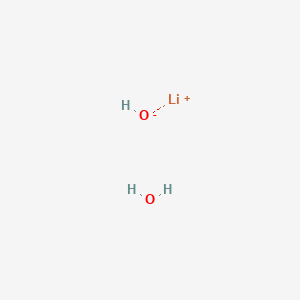
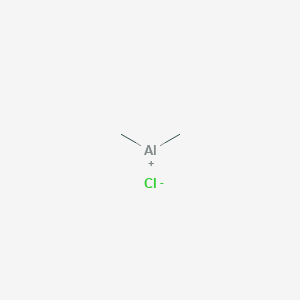
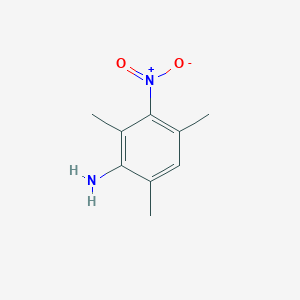
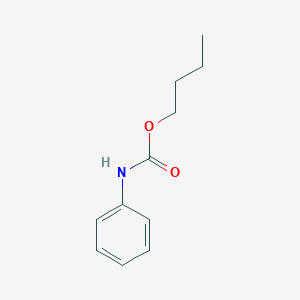
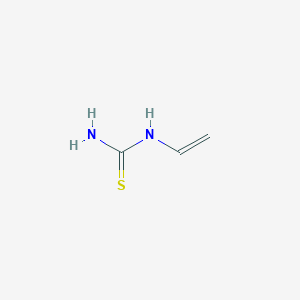
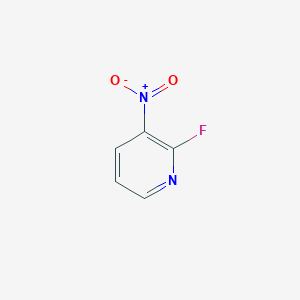
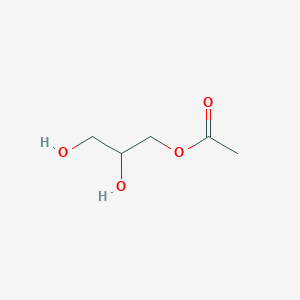
![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)